![molecular formula C10H13N3O B1227754 3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 313554-20-0](/img/structure/B1227754.png)
3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol
Vue d'ensemble
Description
3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Analyse Biochimique
Biochemical Properties
3-(6-amino-1H-benzimidazol-2-yl)-1-propanol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in scavenging free radicals and reducing oxidative damage in cells . Additionally, 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol has been found to inhibit certain enzymes involved in parasitic infections, making it a potential candidate for antiparasitic therapies .
Cellular Effects
The effects of 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity, particularly against breast cancer cells . It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism. Furthermore, 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol has been shown to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound has been found to inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol modulates the expression of genes involved in oxidative stress responses, enhancing the cell’s ability to combat oxidative damage .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol in laboratory settings have been studied extensively. This compound is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol maintains its antiparasitic and antioxidant activities even after prolonged incubation periods . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol vary with different dosages. At low doses, this compound exhibits significant antiparasitic and antioxidant activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-(6-amino-1H-benzimidazol-2-yl)-1-propanol is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, this compound has been found to modulate the levels of various metabolites, including glutathione and ascorbate, which play crucial roles in maintaining cellular redox balance .
Transport and Distribution
The transport and distribution of 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells via organic cation transporters, which facilitate its accumulation in target tissues . Once inside the cell, 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol binds to intracellular proteins, influencing its localization and activity . These interactions are crucial for its therapeutic effects and determine its efficacy in different cellular contexts.
Subcellular Localization
The subcellular localization of 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol is primarily in the cytoplasm and mitochondria. This compound contains targeting signals that direct it to these specific compartments, where it exerts its effects on cellular function . In the cytoplasm, 3-(6-amino-1H-benzimidazol-2-yl)-1-propanol interacts with enzymes involved in oxidative stress responses, while in the mitochondria, it influences mitochondrial function and promotes apoptosis in cancer cells . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by reduction and functional group modifications. One common method involves the reaction of o-phenylenediamine with 3-chloropropanol in the presence of a base, such as potassium carbonate, under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the amino group at the 6-position of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of alkylated or acylated benzimidazole compounds.
Applications De Recherche Scientifique
3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interfere with enzymatic activities, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-aminobenzimidazole: A derivative with an amino group at the 2-position.
5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
3-(5-amino-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the presence of the propanol group at the 1-position and the amino group at the 6-position These functional groups confer specific chemical and biological properties that distinguish it from other benzimidazole derivatives
Propriétés
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNWGDZNXNWEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


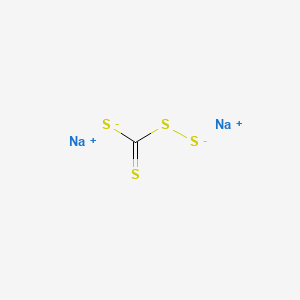
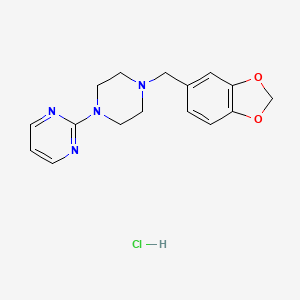
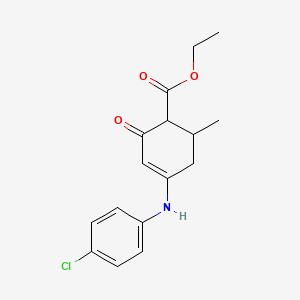
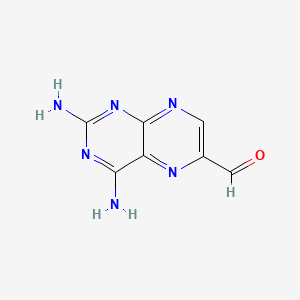
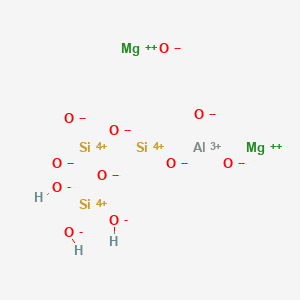
![4-[Cyclohexyl(methyl)amino]naphthalene-1,2-dione](/img/structure/B1227679.png)
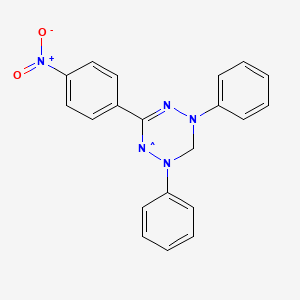

![N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B1227686.png)
![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)
![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)
![1,3-Dimethyl-5-[2-(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thiohydantoin](/img/structure/B1227692.png)
![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)
![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)
